molecular formula C10H8BrN B1529210 8-Bromo-1-methylisoquinoline CAS No. 1312905-33-1

8-Bromo-1-methylisoquinoline

Cat. No.: B1529210
CAS No.: 1312905-33-1
M. Wt: 222.08 g/mol
InChI Key: CAJMCLYXTVCWMP-UHFFFAOYSA-N
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Description

8-Bromo-1-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the 8th position and a methyl group at the 1st position.

Mechanism of Action

Target of Action

This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety . Isoquinolines are known to interact with various cellular targets, but the specific targets of 8-Bromo-1-methylisoquinoline remain to be elucidated.

Mode of Action

Isoquinolines typically interact with their targets through electrostatic interactions and hydrogen bonding The bromine atom in this compound may enhance its reactivity and influence its interaction with targets

Biochemical Pathways

Isoquinolines are known to interact with various biochemical pathways, but the specific pathways influenced by this compound remain to be identified

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound

Result of Action

Isoquinolines are known to have various effects on cellular processes . The specific effects of this compound on molecular and cellular processes remain to be elucidated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect the interaction of a compound with its targets and its overall effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-methylisoquinoline typically involves the bromination of 1-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where 1-methylisoquinoline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methylisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted isoquinolines with various functional groups.

    Oxidation: 8-Bromo-1-carboxyisoquinoline.

    Reduction: 1-Methylisoquinoline.

Scientific Research Applications

8-Bromo-1-methylisoquinoline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1-methylisoquinoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group enhances its solubility and stability .

Properties

IUPAC Name

8-bromo-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJMCLYXTVCWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312905-33-1
Record name 8-bromo-1-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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